methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate
Description
Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate is a complex organic compound that belongs to the class of heterocyclic compounds It features a nicotinate ester linked to a tetrahydroindazole moiety
Properties
IUPAC Name |
methyl 6-(4,5,6,7-tetrahydroindazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-14(18)11-6-7-13(15-8-11)17-12-5-3-2-4-10(12)9-16-17/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZCYUXDUVPKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2C3=C(CCCC3)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate typically involves the condensation of nicotinic acid derivatives with tetrahydroindazole intermediates. One common method involves the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with tetrahydroindazole under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro groups to amines, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often facilitated by halogenation followed by nucleophile addition.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic attack.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
Indazole: A structurally related compound with similar biological activities.
Nicotinic Acid Esters: Compounds with similar ester functional groups but different aromatic moieties.
Tetrahydroindazole Derivatives: Compounds with variations in the tetrahydroindazole structure.
Uniqueness
Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate is unique due to its combined structural features of nicotinate and tetrahydroindazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Biological Activity
Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on diverse literature sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
- InChIKey : WBGHKOPTNWFSHR-UHFFFAOYSA-N
This compound features a nicotinic acid moiety linked to a tetrahydroindazole structure, which is believed to contribute to its biological activities.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities. The following table summarizes some relevant findings regarding the biological activity of related compounds:
- Anti-fibrotic Activity : Compounds structurally similar to this compound have demonstrated significant anti-fibrotic properties by inhibiting collagen synthesis and expression. In vitro studies using ELISA methods showed a reduction in collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells (HSC-T6) when treated with these compounds .
- Nitric Oxide Synthase Inhibition : Related indazole derivatives have shown selective inhibition of neuronal nitric oxide synthase (nNOS), which is crucial for modulating various physiological processes including vasodilation and neurotransmission . This suggests potential applications in treating neurological disorders.
- Neuroprotective Effects : Some derivatives have been implicated in neuroprotection through their ability to modulate pathways associated with oxidative stress and inflammation . This area warrants further investigation to elucidate the specific mechanisms involved.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profiles of compounds similar to this compound:
- Case Study 1 : A study focused on evaluating the anti-fibrotic effects of a series of pyrimidine derivatives revealed that certain modifications led to enhanced activity against collagen deposition in liver fibrosis models. The results indicated that structural features significantly influence biological outcomes .
- Case Study 2 : Research on the neuroprotective effects of tetrahydroindazole derivatives highlighted their potential in reducing neuronal cell death in models of oxidative stress. These findings suggest that the indazole framework may be beneficial for developing new neuroprotective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
